(Z)-3-benzyl-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-benzyl-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H14N2O2S2 and its molecular weight is 378.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is synthesized from a series of reactions involving the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . The compound’s interaction with its targets could involve a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Similar compounds have been known to exhibit various effects, including antioxidant activity, inhibition of cell proliferation, and induction of apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Properties
IUPAC Name |
(3Z)-3-[(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S2/c23-18-15(10-14-8-4-5-9-16(14)21-18)11-17-19(24)22(20(25)26-17)12-13-6-2-1-3-7-13/h1-11,24H,12H2/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAQZGIXNJNNHE-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=C4C=CC=CC4=NC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C\3/C=C4C=CC=CC4=NC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.